molecular formula C5H14ClNO2 B3013301 5-Aminooxypentan-2-ol;hydrochloride CAS No. 2411260-94-9

5-Aminooxypentan-2-ol;hydrochloride

Cat. No. B3013301
CAS RN: 2411260-94-9
M. Wt: 155.62
InChI Key: NKSGWPURHBJQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminooxypentan-2-ol;hydrochloride is a chemical compound with the CAS Number: 2411260-94-9 . It has a molecular weight of 155.62 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(aminooxy)pentan-2-ol hydrochloride . The InChI code is 1S/C5H13NO2.ClH/c1-5(7)3-2-4-8-6;/h5,7H,2-4,6H2,1H3;1H . The MDL number is MFCD32648288 .


Physical And Chemical Properties Analysis

The physical form of 5-Aminooxypentan-2-ol;hydrochloride is a powder . It has a molecular weight of 155.62 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Various synthesis methods have been explored, such as the synthesis of 2-aminoindans via indan-2-ol, which involves converting indan-2-ol into different chemical structures including aminooxypentane derivatives (Göksu & SeÇen, 2005).
  • Chemical Reactions and Properties : Studies have been conducted on the reaction properties and the stability of aminooxypentane derivatives. For instance, the paper on the formation of quaternary pyridinium compounds by the action of glutaraldehyde on proteins highlights the chemical properties of aminooxypentane-related compounds (Hardy, Hughes, & Rydon, 1976).

Potential Therapeutic Applications

  • Inhibitors in Disease Treatment : Aminooxypentane derivatives have been studied for their role as inhibitors in various diseases. For example, the development of highly potent HIV entry inhibitors involves the use of aminooxypentane oxime derivatives (Hartley et al., 2004).
  • Antioxidant Properties : Some studies have explored the antioxidant activities of aminooxypentane derivatives. The paper on the synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs discusses these properties and their potential therapeutic applications (Burgart et al., 2022).
  • Anti-Inflammatory Applications : The inhibition of enzymes like 5-lipoxygenase by 2-amino-5-hydroxyindole derivatives, which are structurally related to aminooxypentane, suggests potential anti-inflammatory applications (Landwehr et al., 2006).

Safety and Hazards

The safety information for 5-Aminooxypentan-2-ol;hydrochloride includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

5-aminooxypentan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c1-5(7)3-2-4-8-6;/h5,7H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRIXKDRUPBXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCON)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminooxypentan-2-ol;hydrochloride

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